molecular formula C16H13ClN2O3S2 B2377385 Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate CAS No. 330201-99-5

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2377385
CAS No.: 330201-99-5
M. Wt: 380.86
InChI Key: CMWNHBJZZYRXRD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a thiazole-based heterocyclic compound featuring a benzo[b]thiophene scaffold substituted with a chlorine atom at the 3-position. This structure combines aromaticity from the benzo[b]thiophene moiety with the reactivity of the thiazole ring, making it a candidate for pharmaceutical and materials science research. The ethyl acetate group enhances solubility in organic solvents, while the chloro substituent may influence electronic properties and binding interactions .

Properties

IUPAC Name

ethyl 2-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-2-22-12(20)7-9-8-23-16(18-9)19-15(21)14-13(17)10-5-3-4-6-11(10)24-14/h3-6,8H,2,7H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWNHBJZZYRXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of 3-chlorobenzo[b]thiophene-2-carboxylic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the thiazole ring. The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Structural Analysis and Key Functional Groups

The compound contains three critical moieties:

  • 3-Chlorobenzo[b]thiophene-2-carboxamide : A heterocyclic aromatic system with a chlorine substituent and carboxamide group.

  • Thiazole-4-ylacetate : A five-membered nitrogen-sulfur heterocycle linked to an ethyl acetate group.

  • Acetate ester : A hydrolytically labile group that can undergo ester hydrolysis or transesterification.

Thiazole Ring Formation

  • Hantzsch Thiazole Synthesis : Condensation of α-haloketones with thioureas or thioamides. For example:

    Thioamide+α haloacetatebaseThiazole derivative\text{Thioamide}+\alpha \text{ haloacetate}\xrightarrow{\text{base}}\text{Thiazole derivative}

    This methodology is widely used to construct the thiazole scaffold .

Ester Hydrolysis

  • The ethyl acetate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

    RCOOEtH2O H+or OHRCOOH\text{RCOOEt}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{RCOOH}

    This is a common step for further derivatization (e.g., amidation, salt formation).

Amide Bond Stability

  • The carboxamide linkage is generally stable under mild acidic/basic conditions but may hydrolyze under harsh conditions (e.g., concentrated HCl at reflux) to form carboxylic acids and amines.

Electrophilic Aromatic Substitution

  • The benzo[b]thiophene moiety may undergo electrophilic substitution (e.g., nitration, sulfonation) at positions activated by the sulfur atom.

Data Table: Hypothetical Reaction Conditions

Reaction Type Reagents/Conditions Expected Product
Ester HydrolysisNaOH (aq), EtOH, refluxCarboxylic acid derivative
Amide Hydrolysis6M HCl, 100 °C, 12 h3-Chlorobenzo[b]thiophene-2-carboxylic acid
Thiazole FunctionalizationBr2_2
, FeBr3_3
(electrophilic substitution)Brominated thiazole analog

Research Gaps and Recommendations

  • No direct studies on this compound were identified in the reviewed literature. Further investigations should focus on:

    • Catalytic Optimization : Screening ligands and copper sources to enhance S-arylation efficiency.

    • Stability Studies : Assessing hydrolytic stability of the ester and amide groups under physiological conditions.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that thiazole and benzo[b]thiophene derivatives possess significant anticancer properties. For example:

  • Compounds similar to ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate have shown effectiveness against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. These studies report IC50 values ranging from 3.97 µM to 33.14 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Anticonvulsant Properties

Thiazole derivatives have also been linked to anticonvulsant activity. Research has demonstrated that certain thiazole-bearing compounds exhibit significant protective effects in seizure models, outperforming traditional medications such as ethosuximide . The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring enhance this activity.

Case Study 1: Anticancer Efficacy

A study conducted on various thiazole-pyridine hybrids found that one specific analogue exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 value of 0.71 μM . This highlights the potential of compounds like this compound in developing new cancer therapies.

Case Study 2: Anticonvulsant Activity

In another investigation, several thiazole derivatives were synthesized and tested for anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results indicated that certain compounds had median effective doses significantly lower than those of established anticonvulsants .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (μM)Reference
AnticancerHepG23.97
AnticancerMCF-733.14
AnticonvulsantMES<20
AnticonvulsantPTZ<24

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the thiazole ring, aromatic substituents, and functional groups. Key differences in structure, synthesis, and biological activity are highlighted below.

Structural Analogues and Their Properties
Compound Name Molecular Formula Key Substituents/Modifications Biological Activity (if reported) Reference
Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate (Target) C₁₆H₁₃ClN₂O₃S₂ 3-Chlorobenzo[b]thiophene, thiazole-acetate Not explicitly reported
Ethyl 2-(2-aminothiazol-4-yl)acetate C₇H₁₀N₂O₂S Amino group at thiazole C2 Intermediate for antimicrobial agents
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate C₁₃H₁₃N₃O₃S₃ Thiophene-2-carbonylthiourea Not reported
(±)-Ethyl 2-(2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate (35a) C₁₈H₁₉ClN₃O₅S₂ 4-Chlorophenylsulfonyl-pyrrolidine Potential antimicrobial activity
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate C₁₃H₁₀F₄N₂O₂S Fluoro-trifluoromethylpyridine Not reported

Key Observations :

  • Substituent Effects : The 3-chloro group on benzo[b]thiophene may induce steric and electronic effects distinct from 4-chlorophenylsulfonyl () or trifluoromethyl groups ().
  • Biological Activity : Thiazole derivatives with sulfonamide-pyrrolidine motifs (e.g., compound 35a in ) are often explored for antimicrobial activity, whereas the target’s benzo[b]thiophene could target different pathways.
Physicochemical Properties
  • Lipophilicity : The target’s LogP is expected to be higher than analogues with polar groups (e.g., sulfonamide in ) due to its hydrophobic benzo[b]thiophene.
  • Molecular Weight: The target (MW = 393.9 g/mol) is heavier than simpler analogs like ethyl 2-(2-aminothiazol-4-yl)acetate (MW = 202.2 g/mol, ), which may impact bioavailability.

Biological Activity

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacotherapy. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Formula and Characteristics

  • Molecular Formula : C20H18ClN2O3S
  • Molar Mass : 419.94 g/mol
  • CAS Number : 313960-53-1

The compound features a complex structure that includes a thiazole ring, a chlorobenzo[b]thiophene moiety, and an acetate group, which are significant for its biological interactions.

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds often correlates with specific structural features. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups can significantly influence the compound's efficacy against various biological targets. Studies have shown that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives. This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A4311.61 ± 1.92
HT291.98 ± 1.22
Jurkat<1.0

These results indicate that the compound has potent antiproliferative effects, particularly in A431 and HT29 cell lines, which are commonly used models for skin and colorectal cancer studies.

The proposed mechanism of action for thiazole derivatives involves the inhibition of specific proteins involved in cell cycle regulation and apoptosis. For instance, compounds similar to this compound have been reported to interact with the HSET (KIFC1) protein, leading to the induction of multipolar mitotic spindles in cancer cells, which ultimately results in cell death through aberrant cell division .

Case Study 1: In Vitro Studies on Cytotoxicity

In vitro studies conducted on various thiazole derivatives revealed that modifications at the 4-position of the thiazole ring significantly enhanced cytotoxicity against cancer cells. This compound was tested alongside other analogs, demonstrating superior activity due to its unique structural features .

Case Study 2: SAR Analysis

A comprehensive structure-activity relationship analysis indicated that compounds possessing a thiazole ring with an adjacent carboxamide group exhibited enhanced binding affinity to target proteins involved in cancer progression. The presence of chlorine at the benzo[b]thiophene position was found to be critical for maintaining high levels of activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of thiourea derivatives with halogenated intermediates (e.g., ethyl 4-bromo-3-oxobutanoate) under reflux in ethanol .
  • Amidation : Reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiazole intermediates using coupling agents (e.g., triethylamine, DMAP) in chloroform .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) and recrystallization (ethyl acetate/petroleum ether) to achieve >95% purity .
    • Key Controls : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and HRMS .

Q. How should researchers characterize this compound’s purity and structural identity?

  • Analytical Techniques :

  • Spectroscopy : 1^1H NMR (confirm substituent integration), 13^13C NMR (carbon backbone verification), and FT-IR (amide/thiazole functional groups) .
  • Mass Spectrometry : HRMS for molecular ion validation .
  • Elemental Analysis : Microanalysis within 0.4% of theoretical C/H/N/S values .
    • Purity Assessment : HPLC with C18 columns (methanol/water mobile phase) to detect impurities ≤0.5% .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Antimicrobial Screening : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Controls : Compare with reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) with Rigaku RAXIS-RAPID diffractometer; refine structures via SHELXL .
  • Key Metrics : Analyze torsion angles (e.g., dihedral angle between thiazole and benzo[b]thiophene rings) to confirm steric effects .
  • Hydrogen Bonding : Identify N–H···O interactions in asymmetric units to explain packing stability .
  • Validation : Check R-factors (Rgt_{gt} < 0.05) and thermal displacement parameters (Uiso_{iso} ≤ 0.1 Å2^2) .

Q. What strategies address contradictions in bioactivity data across studies?

  • Comparative SAR Analysis :

  • Substituent Effects : Compare with analogs (e.g., 4-fluorophenyl vs. 3-chlorobenzo[b]thiophene derivatives) to identify pharmacophore requirements .
  • Bioisosteric Replacement : Test thiazole vs. dihydrothiophene derivatives to assess ring flexibility impact .
    • Statistical Validation : Use ANOVA or multivariate regression to correlate substituent electronegativity/steric bulk with activity trends .

Q. How can computational methods optimize this compound’s drug-likeness?

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity .
  • Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., S. aureus DNA gyrase, EGFR kinase) .
  • ADMET Prediction : SwissADME for logP, bioavailability radar, and P-glycoprotein substrate likelihood .

Q. What experimental designs mitigate synthesis challenges (e.g., low yields in amidation)?

  • Reaction Optimization :

  • Catalysis : Screen DMAP, HOBt, or Pd-based catalysts for coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to improve solubility of hydrophobic intermediates .
    • In Situ Monitoring : Use ReactIR to track carboxamide formation and adjust stoichiometry dynamically .

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